

Solubility Profile of Disperse Orange 25: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Disperse orange 25	
Cat. No.:	B078578	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Disperse Orange 25**, an azo dye with significant applications in various industrial and research settings. Understanding the solubility of this compound is critical for its application in dyeing processes, formulation development, and toxicological studies. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

Disperse Orange 25, a non-ionic and sparingly water-soluble dye, presents unique challenges and opportunities in formulation and application. Its solubility is a key parameter influencing its bioavailability, dyeing efficiency, and potential environmental impact. The principle of "like dissolves like" is central to understanding its behavior; as a relatively nonpolar molecule, it exhibits greater solubility in organic solvents than in aqueous media.

Quantitative Solubility Data

Precise, quantitative data on the solubility of **Disperse Orange 25** in common organic solvents is not readily available in publicly accessible literature. However, detailed studies have been conducted on its solubility in supercritical carbon dioxide (scCO₂), a critical parameter for modern, environmentally friendly dyeing technologies.

The following table summarizes the mole fraction solubility of **Disperse Orange 25** in supercritical CO₂ at various temperatures and pressures.

Temperature (K)	Pressure (MPa)	Mole Fraction Solubility (x 10 ⁶)
323.15	10.0	0.08
323.15	15.0	0.25
323.15	20.0	0.52
323.15	25.0	0.85
323.15	30.0	1.21
353.15	10.0	0.12
353.15	15.0	0.48
353.15	20.0	1.05
353.15	25.0	1.68
353.15	30.0	2.30
383.15	10.0	0.15
383.15	15.0	0.65
383.15	20.0	1.55
383.15	25.0	2.65
383.15	30.0	3.80

Data extracted from a study on the solubilities of C.I. **Disperse Orange 25** in Supercritical Carbon Dioxide.[1]

Qualitative assessments indicate that **Disperse Orange 25** is soluble in organic solvents such as ethanol and acetone and is insoluble in water.[2]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a sparingly soluble dye like **Disperse Orange 25**. The following protocols describe a general approach using the saturation shake-flask method coupled with UV-Vis spectrophotometry, a common and reliable technique.

Protocol 1: Gravimetric Determination of Solubility

Objective: To determine the saturation solubility of **Disperse Orange 25** in a given solvent by gravimetric analysis.

Materials:

- Disperse Orange 25 (analytical grade)
- Selected solvent (e.g., ethanol, acetone, methanol, DMSO)
- Analytical balance
- · Thermostatically controlled shaker or water bath
- Centrifuge
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Volumetric flasks and pipettes
- Evaporating dish

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **Disperse Orange 25** to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
 - Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Separation of Undissolved Solute:
 - After the equilibration period, allow the suspension to settle.
 - To remove undissolved particles, centrifuge the suspension at a high speed.
 - Carefully withdraw a known volume of the clear supernatant using a pipette. For further clarification, the supernatant can be passed through a syringe filter (e.g., 0.45 μm).
- Quantification:
 - Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish.
 - Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until the dye is completely dry.
 - Weigh the evaporating dish containing the dried dye residue.
 - The mass of the dissolved dye is the final weight minus the initial weight of the dish.
- Calculation of Solubility:
 - Solubility (g/L) = (Mass of dried dye (g)) / (Volume of supernatant taken (L))

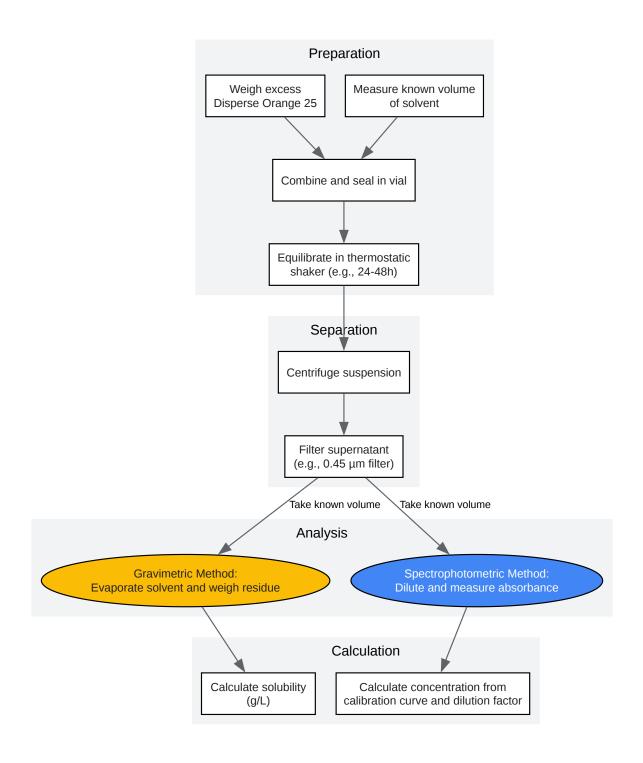
Protocol 2: Spectrophotometric Determination of Solubility

Objective: To determine the saturation solubility of **Disperse Orange 25** in a given solvent using UV-Vis spectrophotometry.

Materials:

- All materials from Protocol 1
- UV-Vis Spectrophotometer
- Quartz or glass cuvettes

Methodology:


- Preparation of Calibration Curve:
 - Prepare a concentrated stock solution of **Disperse Orange 25** in the chosen solvent by accurately weighing the dye and dissolving it in a known volume of the solvent.
 - Perform a series of dilutions to prepare at least five standard solutions of known concentrations.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Disperse Orange 25 in that solvent. The λmax for Disperse Orange 25 is approximately 457 nm.[3]
 - Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).
- Preparation and Analysis of Saturated Solution:
 - Prepare a saturated solution and separate the undissolved solute as described in Protocol
 1 (Steps 1 and 2).
 - Take a precise aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
 - \circ Measure the absorbance of the diluted solution at the λ max.
- Calculation of Solubility:
 - Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.
 - Account for the dilution factor to determine the concentration of the original saturated solution.
 - Solubility (g/L) = (Concentration of diluted solution <math>(g/L)) x (Dilution factor)

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of **Disperse**Orange 25.

Click to download full resolution via product page

Caption: Workflow for Solubility Determination of **Disperse Orange 25**.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. However, the logical relationship between experimental steps is crucial for obtaining accurate results. The workflow diagram above illustrates this logical progression from sample preparation to final calculation. The core principle is to achieve a state of equilibrium where the solvent is saturated with the solute, followed by accurate separation of the dissolved and undissolved phases, and finally, precise quantification of the solute in the saturated solution. Each step is designed to minimize errors, such as temperature fluctuations, incomplete separation, or inaccurate measurements, which could significantly impact the final solubility value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Solubility Profile of Disperse Orange 25: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078578#disperse-orange-25-solubility-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com